Cusparine
Overview
Description
Cusparine is a naturally occurring alkaloid found in the bark of the Galipea officinalis plant. It has a molecular formula of C₁₉H₁₇NO₃ and a molecular weight of 307.34 g/mol . This compound is known for its diverse biological activities, including antispasmodic and sympathomimetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cusparine can be synthesized through various methods, including the modular assembly of arenes, ethylene, and heteroarenes. This approach involves a photo triplet-energy-transfer-initiated radical cascade process, leveraging homolytic cleavage of carbon-sulfur bonds in aryl sulfonium salts as the key step to access aryl radicals with excellent regioselectivity . This method allows for rapid structural diversification of bioactive molecules, showcasing excellent functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from the bark of Galipea officinalis. The extraction process includes solvent extraction, followed by purification steps such as crystallization and chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Cusparine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of this compound can yield dihydroquinoline derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various alkylated and acylated derivatives.
Scientific Research Applications
Cusparine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various bioactive molecules.
Biology: Studied for its antispasmodic and sympathomimetic properties.
Medicine: Investigated for its potential use as an antiviral agent, particularly against COVID-19.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
Cusparine exerts its effects through various molecular targets and pathways. It acts as an antispasmodic by inhibiting smooth muscle contractions. The sympathomimetic effects of this compound are mediated through its interaction with adrenergic receptors, leading to increased release of norepinephrine . Additionally, this compound has been shown to interact with viral proteases, making it a potential antiviral agent .
Comparison with Similar Compounds
Cusparine is unique among similar compounds due to its diverse biological activities and potential therapeutic applications. Similar compounds include:
Quinine: Another alkaloid with antimalarial properties.
Berberine: An alkaloid with antimicrobial and anti-inflammatory properties.
Strychnine: An alkaloid known for its stimulant and convulsant effects.
This compound stands out due to its combination of antispasmodic, sympathomimetic, and potential antiviral activities, making it a versatile compound for various scientific and medical applications .
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-21-18-11-14(20-16-5-3-2-4-15(16)18)8-6-13-7-9-17-19(10-13)23-12-22-17/h2-5,7,9-11H,6,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXOVHWIYRZQDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=CC=CC=C21)CCC3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331994 | |
Record name | Cusparine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529-92-0 | |
Record name | 2-[2-(1,3-Benzodioxol-5-yl)ethyl]-4-methoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cusparine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cusparine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CUSPARINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O6Z9S15DF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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